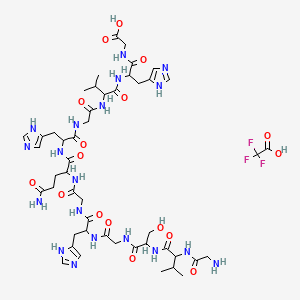
Alloferon 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
阿洛非隆 2 是一种线性、非糖基化的寡肽,具有独特的氨基酸序列。它是阿洛非隆的变体,以其免疫调节和抗菌特性而闻名。 阿洛非隆 2 在增强自然杀伤细胞的细胞毒性和刺激干扰素合成方面显示出巨大潜力,使其成为抗病毒和抗肿瘤疗法的有希望的候选者 .
准备方法
阿洛非隆 2 可以使用固相肽合成法合成,该方法涉及将氨基酸逐级添加到锚定在固体树脂上的不断增长的肽链上。这种方法可以实现最终产物的高产率和纯度。 合成通常涉及使用保护基来防止不必要的副反应,以及使用偶联试剂来促进肽键的形成 .
化学反应分析
阿洛非隆 2 会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
科学研究应用
阿洛非隆 2 具有广泛的科学研究应用。在生物学和医学领域,它因其免疫调节作用而被用于增强机体对病原体和肿瘤的免疫反应。它在治疗病毒感染方面显示出前景,通过调节病毒生命周期和阻止增殖。 此外,阿洛非隆 2 一直被研究用于其治疗炎症和癌症的潜力 .
作用机制
阿洛非隆 2 的作用机制涉及激活自然杀伤细胞和刺激干扰素合成。它增强了自然杀伤细胞的细胞毒性,使其能够有效地靶向并摧毁受感染或恶性细胞。 阿洛非隆 2 还通过抑制炎症介质和激活特定信号通路(例如激活的 B 细胞的核因子 κ 轻链增强子通路)来调节免疫反应 .
相似化合物的比较
阿洛非隆 2 与其他抗菌肽(如防御素和抗菌肽)相似,它们也具有免疫调节和抗菌特性。 阿洛非隆 2 在其特定的氨基酸序列及其增强自然杀伤细胞活性的能力方面是独特的。 其他类似化合物包括阿洛非隆 1,它与阿洛非隆 2 的不同之处在于肽链中的氨基酸数量 .
生物活性
Alloferon 2 is a peptide derived from insect sources, known for its immunomodulatory and antimicrobial properties. It belongs to the class of antimicrobial peptides (AMPs), which are gaining attention due to their broad-spectrum activity against pathogens and their potential as therapeutic agents. This article explores the biological activity of this compound, focusing on its antiviral and antitumor effects, mechanisms of action, and potential applications in medicine and agriculture.
Antiviral Properties
This compound has demonstrated significant antiviral activity against various viruses, particularly herpesviruses and influenza viruses. Key findings from recent studies include:
- Inhibition of Herpesvirus Replication : this compound effectively inhibits the replication of human herpesvirus type 1 (HHV-1) in vitro. Studies show that it enhances the antiviral activity of lymphocytes, which are crucial for immune response against viral infections .
- Activity Against Influenza : Research indicates that this compound, when combined with Zanamivir, shows enhanced antiviral effects against H1N1 influenza virus, improving survival rates in infected models by suppressing inflammatory cytokines such as IL-6 and MIP-1α .
Antitumor Effects
This compound exhibits promising antitumor properties through its ability to enhance the cytotoxicity of Natural Killer (NK) cells:
- NK Cell Activation : It has been shown to increase NK cell activity by promoting the secretion of cytotoxic granules such as perforin and granzyme B . This mechanism is critical for eliminating tumor cells and virally infected cells.
- Tumor Growth Suppression : In animal models, administration of this compound resulted in significant tumor size reduction compared to control groups . The peptide's ability to modulate immune responses contributes to its effectiveness in tumor suppression.
The biological activity of this compound can be attributed to several mechanisms:
- Cytokine Regulation : this compound stimulates the production of interferons, which play a vital role in antiviral defense and immune regulation .
- Calcium Influx Modulation : The peptide regulates calcium influx in immune cells, impacting their activation and function during viral infections .
- Gene Expression Modulation : Studies have shown that this compound influences gene expression related to immune responses, enhancing the overall efficacy of the immune system against tumors and pathogens .
Case Study 1: Antiviral Efficacy Against Herpesvirus
A study conducted by Majewska et al. demonstrated that this compound significantly inhibited HHV-1 replication in HEp-2 cell lines. The results indicated a dose-dependent response with effective concentrations around 90 μg/mL leading to a substantial reduction in viral load after 24 hours of treatment .
Case Study 2: Tumor Growth Inhibition
Chernysh et al. reported on a mouse model where this compound was administered following tumor cell inoculation. Over a period of 70 days, mice treated with Alloferon showed a marked decrease in tumor size and an increased percentage of tumor-free animals compared to untreated controls, highlighting its potential as an adjunct therapy in cancer treatment .
Summary of Biological Activities
属性
分子式 |
C48H70F3N19O17 |
|---|---|
分子量 |
1242.2 g/mol |
IUPAC 名称 |
2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H69N19O15.C2HF3O2/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73;3-2(4,5)1(6)7/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73);(H,6,7) |
InChI 键 |
OBMWXSWSUDGNEP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















